1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile
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Overview
Description
1-methyl-3-oxo-1-phenyl-2-oxaspiro[45]decane-4-carbonitrile is a complex organic compound with the molecular formula C₁₇H₁₉NO₂ This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a phenyl-substituted ketone and a nitrile-containing compound, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide: Similar spirocyclic structure but with a carboxamide group instead of a nitrile.
1-Methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carboxylic acid: Similar structure with a carboxylic acid group.
Uniqueness
1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile is unique due to the presence of both a nitrile and an oxo group within a spirocyclic framework. This combination of functional groups and structural features imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-16(13-8-4-2-5-9-13)17(10-6-3-7-11-17)14(12-18)15(19)20-16/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRSXPLRFQYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCCCC2)C(C(=O)O1)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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